molecular formula C19H12ClFN2O3S B4042446 2-[(2-chloro-6-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide

2-[(2-chloro-6-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide

Cat. No.: B4042446
M. Wt: 402.8 g/mol
InChI Key: GPJGVBRJPWHHAX-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C19H12ClFN2O3S and its molecular weight is 402.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0241193 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Drug Metabolism and Disposition : A study on the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, was conducted to understand its pharmacokinetics in humans. The study found that the drug is primarily eliminated via feces, with a significant portion metabolized in the liver. This research provides insights into the metabolism of benzamide derivatives, which could be relevant for understanding the pharmacokinetics of "2-[(2-chloro-6-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide" (Renzulli et al., 2011).

Therapeutic Applications

  • Annals of Oncology : Chidamide, a benzamide type of histone deacetylase (HDAC) inhibitor, was evaluated for its efficacy and safety in relapsed or refractory peripheral T-cell lymphoma (PTCL). The study concluded that Chidamide has significant single-agent activity and manageable toxicity, providing a new treatment option for PTCL (Shi et al., 2015).

Diagnostic Applications

  • Journal of Nuclear Medicine : The use of radiolabeled benzamide, specifically iodine-123-(S)-IBZM, was explored for detecting melanoma metastases. This study suggests that benzamide derivatives could be promising tracers for melanoma imaging, indicating potential diagnostic applications for similar compounds (Maffioli et al., 1994).

Pharmacological Studies

  • Drug Research : The pharmacological properties of midazolam, a benzodiazepine derivative, were investigated for anesthesia induction. Studies like this provide a foundation for understanding the pharmacological effects of benzodiazepine and benzamide derivatives on the central nervous system, which could be relevant for "this compound" (Fragen & Caldwell, 1981).

Properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O3S/c20-15-5-3-6-16(23(25)26)18(15)27-17-7-2-1-4-14(17)19(24)22-13-10-8-12(21)9-11-13/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJGVBRJPWHHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)SC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.